3,5-Difluoro-4-methoxyaniline
CAS No.: 363-47-3
Cat. No.: VC2172498
Molecular Formula: C7H7F2NO
Molecular Weight: 159.13 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 363-47-3 |
---|---|
Molecular Formula | C7H7F2NO |
Molecular Weight | 159.13 g/mol |
IUPAC Name | 3,5-difluoro-4-methoxyaniline |
Standard InChI | InChI=1S/C7H7F2NO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3 |
Standard InChI Key | POVSDXPEJZMSEJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1F)N)F |
Canonical SMILES | COC1=C(C=C(C=C1F)N)F |
Property | Value |
---|---|
CAS Number | 363-47-3 |
Molecular Formula | C7H7F2NO |
Molecular Weight | 159.14 g/mol |
SMILES Notation | COC1=C(F)C=C(N)C=C1F |
InChI Key | POVSDXPEJZMSEJ-UHFFFAOYSA-N |
MDL Number | MFCD04115910 |
PubChem CID | 2783137 |
Solubility | Insoluble in water |
This comprehensive set of identifiers enables precise tracking and referencing of the compound across chemical databases and research literature . The standardized identifiers are particularly important for ensuring accuracy in scientific communication and regulatory documentation, especially given the various synonyms associated with this compound.
Applications and Uses
3,5-Difluoro-4-methoxyaniline serves several important functions in chemical research and industrial applications, with its unique structural features making it valuable in multiple contexts. Understanding these applications provides insight into why this compound is commercially available from various chemical suppliers.
Chemical Intermediate
The primary application of 3,5-Difluoro-4-methoxyaniline appears to be as a chemical intermediate in organic synthesis. Its specific substitution pattern makes it a valuable building block for creating more complex molecules with targeted properties . The presence of the amino group provides a reactive site for further functionalization, while the fluorine atoms and methoxy group modulate the electronic properties of the resulting compounds. This makes it particularly useful in the development of pharmaceuticals, agrochemicals, and specialty materials where precise control of electronic and steric factors is crucial.
In pharmaceutical development, fluorinated aromatic compounds are frequently employed to enhance metabolic stability, increase lipophilicity, and modify binding affinities to biological targets. The strategic incorporation of fluorine atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates, potentially improving their efficacy and safety profiles. Similarly, in agrochemical research, fluorinated building blocks can contribute to creating compounds with enhanced persistence and target specificity.
Hazard Statement | Description |
---|---|
H302 | Harmful if swallowed |
H311 | Toxic in contact with skin |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H332 | Harmful if inhaled |
These hazard statements indicate that the compound poses toxicity concerns through multiple routes of exposure – oral, dermal, and inhalation – with particularly significant risk through skin contact . The irritant properties affecting both skin and eyes further emphasize the need for proper personal protective equipment and handling procedures.
When preparing solutions of 3,5-Difluoro-4-methoxyaniline for laboratory use, the following concentrations and amounts are typically used as reference points:
Concentration | Amount per mL for 1 mg | Amount per mL for 5 mg | Amount per mL for 10 mg |
---|---|---|---|
1 mM | 6.2842 mL | 31.4209 mL | 62.8417 mL |
5 mM | 1.2568 mL | 6.2842 mL | 12.5683 mL |
10 mM | 0.6284 mL | 3.1421 mL | 6.2842 mL |
These calculations provide a useful reference for researchers preparing stock solutions of various concentrations . The molarity calculator approach allows for standardization across experiments and facilitates reproducibility in research settings.
Given the compound's poor water solubility, organic solvents are typically used for dissolution. To enhance solubility, heating the solution to 37°C followed by sonication in an ultrasonic bath is recommended . This physical treatment helps overcome aggregation and ensures complete dissolution, which is critical for accurate concentration determination and experimental reproducibility.
Research Findings and Related Compounds
Research directly focused on 3,5-Difluoro-4-methoxyaniline appears limited in the current scientific literature, but studies on structurally related fluorinated aromatic compounds provide valuable context for understanding its potential significance.
Structurally Related Compounds
Several compounds share structural similarities with 3,5-Difluoro-4-methoxyaniline, providing context for understanding its place within the broader family of fluorinated aromatic compounds:
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3,5-Difluoro-2-methoxyaniline: A positional isomer with the methoxy group at position 2 instead of position 4, potentially resulting in different electronic properties and reactivity patterns.
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2,6-Difluoro-3,5-dimethoxyaniline: Contains an additional methoxy group compared to 3,5-Difluoro-4-methoxyaniline, likely affecting its electronic distribution and solubility characteristics.
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3,5-difluoro-4-hydroxyacetanilide: Features a hydroxy group instead of methoxy and an acetamide functionality, making it structurally related but with distinct chemical properties and applications in research on hepatotoxicity .
These related compounds demonstrate the versatility of fluorinated aniline derivatives in chemical research and highlight how subtle structural modifications can significantly impact chemical properties and biological activities. Comparative studies among these compounds could provide valuable insights into structure-activity relationships relevant to drug development and chemical synthesis.
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